(S)-2-Amino-7-hydroxyheptanoic acid, also known as (S)-2-amino-7-hydroxyheptanoate, is an amino acid derivative that plays a significant role in various biochemical processes. This compound is characterized by its unique structure, which includes both an amino group and a hydroxyl group, contributing to its biological activity.
This compound can be derived from natural sources, particularly in the context of metabolic pathways involving amino acids. It is often synthesized in laboratory settings for research and application in pharmaceuticals.
(S)-2-Amino-7-hydroxyheptanoic acid is classified as an amino acid and a hydroxy acid. It falls under the category of non-proteinogenic amino acids, which are not incorporated into proteins but serve important roles in metabolism and signaling.
The synthesis of (S)-2-amino-7-hydroxyheptanoic acid can be achieved through various methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of the synthesis and to purify the compound.
(S)-2-Amino-7-hydroxyheptanoic acid has a molecular formula of . The structure features:
The three-dimensional arrangement of atoms gives rise to its stereochemistry, with the (S) configuration indicating specific spatial orientation around the chiral center.
(S)-2-Amino-7-hydroxyheptanoic acid can participate in several chemical reactions:
These reactions typically require activation of carboxylic groups or use of coupling reagents to enhance reactivity. Conditions such as temperature and solvent choice are critical for optimizing yields.
The mechanism by which (S)-2-amino-7-hydroxyheptanoic acid exerts its biological effects involves interaction with specific receptors or enzymes in metabolic pathways.
Research indicates that this compound may have implications in neurobiology due to its structural similarity to neurotransmitters.
Relevant data from studies indicate that it maintains stability under various conditions, making it suitable for pharmaceutical applications.
(S)-2-Amino-7-hydroxyheptanoic acid has several scientific uses:
The stereoselective synthesis of (S)-2-amino-7-hydroxyheptanoic acid relies heavily on advanced asymmetric hydrogenation techniques for precise chiral center installation. While direct references to hydrogenation for this specific molecule are limited in the search results, Nickel(II)-mediated asymmetric alkylation provides a robust alternative pathway. This approach employs recyclable chiral auxiliaries—particularly proline-derived ligands—to form stable glycine Schiff base complexes that undergo stereocontrolled alkylation. For (S)-configured amino acids, the modular chiral template (S)-BPB [(S)-2-(N-benzylprolyl)aminobenzophenone] enables high diastereoselectivity (>97% de) during alkylation with ω-hydroxyalkyl halides. Following alkylation, mild acidic decomposition liberates the target amino acid while recovering the chiral auxiliary (>95% recovery efficiency), rendering this catalytic cycle economically viable for gram-scale production [3].
Recent innovations have optimized base stoichiometry, revealing that only 5 mol% excess of potassium hydroxide in methanol is sufficient for efficient alkylation—a significant improvement over traditional 5-10 equivalents. This minimizes side products like bis-alkylated derivatives or oxidative degradation compounds (e.g., 4-phenylquinazoline). Strict anaerobic conditions (N₂ atmosphere) further suppress byproduct formation, enhancing yield and stereochemical purity [3].
Furan-based precursors offer a strategic entry point to ω-hydroxyheptanoic acid scaffolds through platinum-catalyzed hydrogenation. Early patents describe 7-acetoxy-4-hydroxyheptanoic acid lactone as a pivotal intermediate, synthesized via hydrogenation of furan-derived acrylic acids over platinum oxide catalysts (Adams catalyst). Under optimized conditions (50-60°C, 40-50 psi H₂), this reaction achieves quantitative ring-opening reduction while preserving the acetoxy group. Subsequent acidic hydrolysis (sulfuric acid, reflux) furnishes 7-hydroxyheptanoic acid—a direct precursor to the target amino acid [5].
Table 1: Platinum-Catalyzed Hydrogenation of Furan Derivatives to 7-Hydroxyheptanoic Acid Precursors
Furan Precursor | Catalyst Loading | Conditions | Product | Yield (%) |
---|---|---|---|---|
2-(2-Furyl)acrylic acid | PtO₂ (0.5% wt) | 50°C, 45 psi H₂ | 7-Acetoxy-4-hydroxyheptanoic lactone | 85 |
Ethyl 2-(2-furyl)acrylate | PtO₂ (0.3% wt) | 60°C, 40 psi H₂ | Ethyl 7-hydroxyheptanoate | 92 |
Critical to success is catalyst activation: pre-reduction of PtO₂ in hydrogen atmosphere enhances activity. The reaction tolerates ester functionalities, enabling one-pot hydrogenation-hydrolysis sequences to generate versatile ω-hydroxy ester intermediates. These may be converted to aldehydes via Rosenmund reduction or transformed into amino acid precursors through reductive amination protocols [5].
Acid-mediated functionalization provides efficient access to stereodefined derivatives of 7-hydroxyheptanoic acid. Sulfuric acid catalysis enables transesterification of ethyl 7-hydroxyheptanoate (derived from furan hydrogenation) to form 7-acetoxyheptanoic acid (95% yield). More significantly, hydrobromic acid (48% in water) facilitates direct bromination at C7, yielding 7-bromoheptanoic acid—a crucial electrophile for nucleophilic displacement with ammonia or azide anions to install the C2 amino group [5].
For stereoselective α-functionalization, Lewis acids (e.g., ZnCl₂) activate carbonyl groups toward enolate formation, enabling diastereoselective alkylation when chiral auxiliaries are present. Tert-butyloxycarbonyl (Boc) protection of the amino group allows selective tosylation of the primary alcohol under mild acidic conditions (pH 4-5), generating sulfonate esters suitable for further chain elongation or cyclization. These transformations demonstrate the versatility of acid catalysis in introducing stereogenic centers and functional handles into the heptanoic acid backbone [5] [7].
Though direct references to (S)-2-amino-7-hydroxyheptanoic acid biosynthesis are absent, bacterial enzymatic pathways for cycloheptanone degradation offer conceptual frameworks for biocatalytic synthesis. Microorganisms like Pseudomonas spp. express Baeyer-Villiger monooxygenases (BVMOs) that oxidize cyclic ketones to lactones, which undergo hydrolase-mediated ring opening to yield ω-hydroxyalkanoic acids. For example, cycloheptanone undergoes enzymatic oxidation to 7-heptanolactone, hydrolyzed to 7-hydroxyheptanoic acid [8].
Transaminases could theoretically introduce the α-amino group stereoselectively. Engineered ω-transaminases demonstrate activity toward long-chain α-keto acids (e.g., 2-oxoheptanoic acid), potentially yielding the (S)-enantiomer with >99% enantiomeric excess. Whole-cell biocatalysis using Escherichia coli expressing Candida antarctica transaminases has achieved similar transformations for C6–C8 ω-hydroxy amino acids, suggesting applicability to the target compound. Key advantages include mild reaction conditions (30–37°C, pH 7–8) and cofactor recycling systems using glucose dehydrogenase or lactate dehydrogenase [8].
Derivatization focuses on hydroxyl group manipulation and peptide coupling to expand the utility of (S)-2-amino-7-hydroxyheptanoic acid.
Table 2: Key Derivatives of (S)-2-Amino-7-hydroxyheptanoic Acid
Derivative Type | Reagents/Conditions | Application | Reference |
---|---|---|---|
Fmoc-protected amino acid | Fmoc-Cl, NaHCO₃, dioxane/H₂O, 0°C | Solid-phase peptide synthesis | [3] |
7-O-Acetyl derivative | Acetic anhydride, pyridine, 25°C | Protection for C-terminus activation | [5] |
7-O-TBS ether | TBSCl, imidazole, DMF, 50°C | Orthogonal hydroxyl protection | [7] |
NHS ester | NHS, DCC, CH₂Cl₂, 0°C → 25°C | Amide coupling in solution phase | [7] |
Lactone (tetrahydroazepinone) | pTSA, toluene, reflux, 4h | Cyclic peptidomimetic scaffolds | [7] |
These methodologies enable the integration of (S)-2-amino-7-hydroxyheptanoic acid into complex peptide backbones and macrocyclic structures, leveraging its flexible seven-carbon chain for conformational studies and structure-activity relationship investigations in drug design [5] [7] [8].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8